molecular formula C9H7BrO B3035031 7-Bromo-3-methylbenzofuran CAS No. 286837-05-6

7-Bromo-3-methylbenzofuran

Cat. No.: B3035031
CAS No.: 286837-05-6
M. Wt: 211.05 g/mol
InChI Key: JCZABZXVCLDXNU-UHFFFAOYSA-N
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Description

7-Bromo-3-methylbenzofuran is an organic compound with the molecular formula C9H7BrO It is a derivative of benzofuran, where a bromine atom is substituted at the 7th position and a methyl group at the 3rd position of the benzofuran ring

Biochemical Analysis

Biochemical Properties

7-Bromo-3-methylbenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, this compound has been found to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylbenzofuran typically involves the bromination of 3-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of 3-methylbenzofuran.

    Substitution: The bromine atom in this compound can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 3-Methylbenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-3-methylbenzofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

    3-Methylbenzofuran: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

    7-Bromo-2-methylbenzofuran: Similar structure but with the methyl group at the 2nd position, leading to different chemical properties.

    7-Bromo-3-ethylbenzofuran: An ethyl group instead of a methyl group, affecting its reactivity and applications.

Uniqueness: 7-Bromo-3-methylbenzofuran is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

7-bromo-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZABZXVCLDXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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